Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and two substituents at the 4-position: an aminomethyl (-CH2NH2) group and a butyl(methyl)amino (-N(CH3)(C4H9)) moiety. This structure confers unique physicochemical and biological properties, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C16H33N3O2 |
|---|---|
Molecular Weight |
299.45 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O2/c1-6-7-10-18(5)16(13-17)8-11-19(12-9-16)14(20)21-15(2,3)4/h6-13,17H2,1-5H3 |
InChI Key |
QYMMAPGQNDPZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1(CCN(CC1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Biological Activity
Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate, also known by its CAS number 871115-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and its implications in various therapeutic contexts.
- Molecular Formula : C₁₁H₂₃N₃O₂
- Molecular Weight : 229.32 g/mol
- Purity : >97%
- Storage Conditions : Store in a dark place at temperatures between 2°C and 8°C.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exert effects on:
- Cell Proliferation : The compound has shown potential in modulating cell growth, particularly in cancer cell lines. It appears to interfere with microtubule dynamics, which is crucial for mitosis and cellular integrity.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects at low micromolar concentrations. For instance, compounds structurally related to it have been observed to cause significant cell death in glioblastoma cells at concentrations as low as 0.1 μM .
Case Studies
- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic properties of various piperidine derivatives, including this compound. Results indicated that modifications at specific positions significantly altered the compound's efficacy against cancer cell lines, leading to enhanced apoptosis and cell cycle arrest in the G2/M phase .
- Microtubule Disruption : Research has highlighted the role of similar compounds in disrupting microtubule polymerization, leading to mitotic arrest. This mechanism is analogous to well-known microtubule inhibitors such as colchicine . The ability of these compounds to affect tubulin dynamics suggests potential applications in cancer therapy.
Research Findings
Comparison with Similar Compounds
Structural Analogues with Varying 4-Position Substituents
The 4-position modifications significantly alter the compound’s properties. Key analogues include:
Functional Group Impact on Physicochemical Properties
- Lipophilicity: The butyl(methyl)amino group in the target compound increases logP compared to analogues with smaller substituents (e.g., methylamino or cyclopropylamino groups). This enhances membrane permeability but may reduce aqueous solubility .
- Steric Effects: Bulky substituents like butyl(methyl)amino or cyclopropylmethyl (: 1.053 g/cm³ density, pKa ~10.13) hinder enzymatic degradation, improving metabolic stability .
Research Findings and Trends
Synthetic Versatility : The tert-butyl carbamate group facilitates straightforward deprotection under acidic conditions, enabling downstream functionalization (e.g., coupling with benzodiazepine derivatives in ) .
Structure-Activity Relationships (SAR): Butyl(methyl)amino substituents optimize a balance between lipophilicity and steric hindrance, critical for CNS-targeted agents. Cyclopropylamino analogues () exhibit superior metabolic stability in hepatic microsome assays compared to linear alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
